3-Methylpiperidine-1-carbonyl chloride
Overview
Description
3-Methylpiperidine-1-carbonyl chloride: is an organic compound with the molecular formula C₇H₁₂ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylpiperidine-1-carbonyl chloride can be synthesized through the reaction of 3-methylpiperidine with phosgene or thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction is as follows:
3-Methylpiperidine+Phosgene→3-Methylpiperidine-1-carbonyl chloride+Hydrochloric acid
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors with controlled temperature and pressure conditions. The process ensures high yield and purity of the final product. Safety measures are crucial due to the use of hazardous reagents like phosgene .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Methylpiperidine-1-carbonyl chloride undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-methylpiperidine-1-carboxylic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran.
Conditions: Reactions are typically carried out at low temperatures to control the reactivity of the carbonyl chloride group.
Major Products:
Amines: Formation of 3-methylpiperidine-1-carbamates.
Alcohols: Formation of 3-methylpiperidine-1-carboxylates.
Scientific Research Applications
Chemistry: 3-Methylpiperidine-1-carbonyl chloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is particularly valuable in the formation of amide bonds in peptide synthesis.
Biology and Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of drugs that target central nervous system disorders, such as antipsychotics and antidepressants. It is also used in the development of enzyme inhibitors and receptor modulators .
Industry: The compound is utilized in the production of specialty chemicals and polymers. It is also employed in the synthesis of herbicides and insecticides .
Mechanism of Action
The mechanism of action of 3-methylpiperidine-1-carbonyl chloride is primarily related to its reactivity as an acylating agent. It reacts with nucleophiles to form stable amide, ester, or thioester bonds. This reactivity is exploited in the synthesis of various bioactive molecules. The molecular targets and pathways involved depend on the specific application of the synthesized compounds .
Comparison with Similar Compounds
Piperidine-1-carbonyl chloride: Lacks the methyl group at the 3-position, making it less sterically hindered.
4-Methylpiperidine-1-carbonyl chloride: The methyl group is at the 4-position, which affects its reactivity and steric properties.
N-Methylpiperidine-1-carbonyl chloride: The methyl group is on the nitrogen atom, altering its electronic properties.
Uniqueness: 3-Methylpiperidine-1-carbonyl chloride is unique due to the presence of the methyl group at the 3-position, which influences its steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific structural and functional requirements .
Properties
IUPAC Name |
3-methylpiperidine-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-6-3-2-4-9(5-6)7(8)10/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNRCNWRIOEOEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90664554 | |
Record name | 3-Methylpiperidine-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90664554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64920-80-5 | |
Record name | 3-Methylpiperidine-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90664554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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